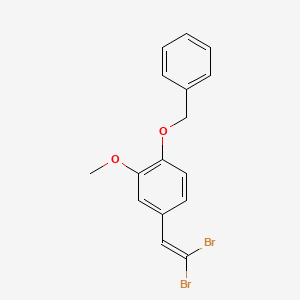

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is an organic compound with the molecular formula C16H14Br2O2. This compound is characterized by the presence of a dibromoethenyl group, a methoxy group, and a benzyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene typically involves the reaction of 2-methoxy-1-benzyloxybenzene with tetrabromomethane and triisopropyl phosphite. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (2-3°C). The mixture is then quenched with sodium bicarbonate and the product is isolated by vacuum filtration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the vinyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.

Polymerization: Under specific conditions, the vinyl group can undergo polymerization reactions to form higher-molecular-weight materials.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, and various electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while addition reactions can produce saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is used in several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is used in biochemical research to investigate the interactions of brominated compounds with biological systems.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to affect enzyme activity and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Dibromo-2-phenylethene: This compound has a similar dibromoethenyl group but lacks the methoxy and benzyloxy groups.

(2,2-Dibromoethenyl)benzene: Similar structure but without the additional substituents on the benzene ring

Uniqueness

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is unique due to the presence of both methoxy and benzyloxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the dibromoethenyl moiety provides a versatile platform for chemical modifications and interactions.

Biologische Aktivität

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS 347377-09-7) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects on cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a dibromoethenyl group attached to a methoxy and benzyloxy functional group, which may influence its biological activity. The structural formula can be represented as follows:

- Chemical Formula : C₁₅H₁₃Br₂O₂

- Molecular Weight : 367.03 g/mol

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's activity has been particularly noted in breast cancer models.

Case Study: Cytotoxicity Against Breast Cancer Cell Lines

In a study assessing the growth inhibitory effects of various compounds, this compound exhibited significant cytotoxicity against the MDA-MB-468 cell line, an EGFR-overexpressing triple-negative breast cancer (TNBC) model. The results are summarized in Table 1.

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | MDA-MB-468 (TNBC) |

| Reference Compound (Gefitinib) | 7.6 | MDA-MB-468 |

| Compound with Fluorobenzyl Substituent | 8.03 | MDA-MB-468 |

The compound appears to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the phosphorylation of Akt, a downstream target in the EGFR signaling pathway, which is crucial for cell growth and survival in cancer cells .

Synergistic Effects

Additionally, there is evidence suggesting that this compound may have synergistic effects when combined with other therapeutic agents like gefitinib. This combination could enhance its efficacy against resistant cancer cell lines .

Summary of Research Findings

Research indicates that this compound holds promise as an anticancer agent due to its potent cytotoxicity against specific breast cancer cell lines and its ability to inhibit critical signaling pathways.

Eigenschaften

IUPAC Name |

4-(2,2-dibromoethenyl)-2-methoxy-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2O2/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTAKHFVMXXTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(Br)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747595 |

Source

|

| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347377-09-7 |

Source

|

| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.